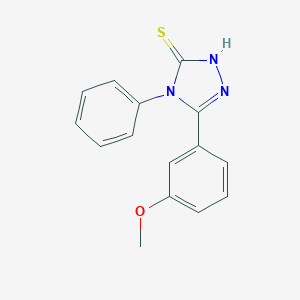

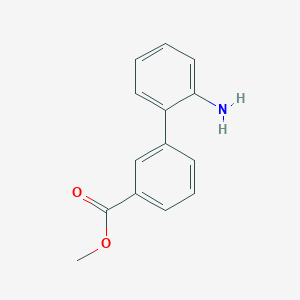

5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

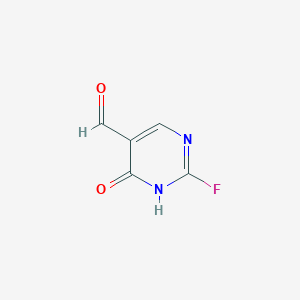

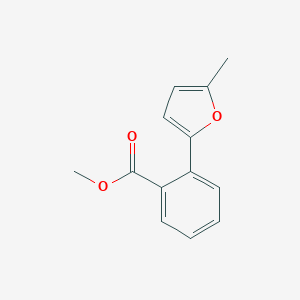

The compound “5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring. It also contains phenyl groups and a methoxy group, which may influence its physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. Attached to this ring would be a phenyl group, a methoxyphenyl group, and a thiol group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The thiol group might be prone to oxidation, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a thiol group could contribute to a characteristic odor, and the aromatic rings might increase the compound’s stability and rigidity .Applications De Recherche Scientifique

Chemical Reactivity and Applications

Antioxidant and Antiradical Activity : Compounds with an open thiogroup, including 1,2,4-triazole-3-thione derivatives, exhibit significant antioxidant and antiradical activity. These compounds have been compared to biogenic amino acids like cysteine for their free SH-group structure, indicating a potential for biochemical applications that benefit from antioxidative properties (Kaplaushenko, 2019).

Biological Activities and Drug Development : The triazole class, including 1,2,4-triazoles, has been essential in developing new drugs due to their diverse biological activities. These activities range from anti-inflammatory and antimicrobial to antitumoral and antiviral properties. The versatility in structural variations allows for a broad exploration in pharmaceutical development, highlighting the potential of derivatives for addressing various diseases (Ferreira et al., 2013).

Antimicrobial and Antifungal Properties : New research avenues have been opened by synthesizing 1,2,4-triazole derivatives, demonstrating promising antimicrobial and antifungal activities. Such properties make these compounds valuable in developing new therapeutic agents, especially in combating resistant strains of bacteria and fungi (Ohloblina, 2022).

Diverse Industrial Applications : Beyond biomedical applications, 1,2,4-triazole derivatives have found utility in various industries. They are used in materials science, as antioxidants, additives for fuels and oils, and as corrosion inhibitors. This broad applicability underscores the chemical versatility and industrial relevance of triazole derivatives, demonstrating their importance beyond just pharmaceutical contexts (Parchenko, 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target enzymes likeD-alanine-D-alanine ligase and NADPH oxidase . These enzymes play crucial roles in bacterial growth and immune response, respectively.

Mode of Action

For instance, compounds like Apocynin inhibit the activity of NADPH oxidase, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways such as theprotocatechuate (PCA) 4,5-cleavage pathway and pathways involving the degradation of lignin-derived aromatic compounds .

Pharmacokinetics

Compounds with similar structures, such as3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , have been studied for their absorption, metabolism, and tissue accumulation in Sprague-Dawley (SD) rats . These studies suggest that similar compounds undergo rapid metabolism and wide tissue distribution.

Result of Action

Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It is known that the sizes of nanoparticles can influence their penetration into biological systems and their harmful interactions at the cellular level .

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-9-5-6-11(10-13)14-16-17-15(20)18(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWWZZJEHWWCAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358104 |

Source

|

| Record name | 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174573-90-1 |

Source

|

| Record name | 2,4-Dihydro-5-(3-methoxyphenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174573-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)